molecular formula C12H14N4O4 B14234653 [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol CAS No. 545374-74-1

[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol

Cat. No.: B14234653
CAS No.: 545374-74-1
M. Wt: 278.26 g/mol
InChI Key: MBBBZXCSQUXIJY-GZMMTYOYSA-N
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Description

[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol is a chemical compound that features a morpholine ring substituted with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole ring is then nitrated using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Morpholine Ring Formation: The morpholine ring is introduced by reacting the nitrated benzimidazole with an appropriate morpholine derivative under basic conditions.

    Methanol Substitution: Finally, the methanol group is introduced through a substitution reaction, typically using a methanol derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the benzimidazole ring can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    [(2S,6R)-6-(4-Amino-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.

    [(2S,6R)-6-(4-Methyl-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with a methyl group instead of a nitro group.

    [(2S,6R)-6-(4-Chloro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

545374-74-1

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

[(2S,6R)-6-(4-nitrobenzimidazol-1-yl)morpholin-2-yl]methanol

InChI

InChI=1S/C12H14N4O4/c17-6-8-4-13-5-11(20-8)15-7-14-12-9(15)2-1-3-10(12)16(18)19/h1-3,7-8,11,13,17H,4-6H2/t8-,11+/m0/s1

InChI Key

MBBBZXCSQUXIJY-GZMMTYOYSA-N

Isomeric SMILES

C1[C@H](O[C@H](CN1)N2C=NC3=C2C=CC=C3[N+](=O)[O-])CO

Canonical SMILES

C1C(OC(CN1)N2C=NC3=C2C=CC=C3[N+](=O)[O-])CO

Origin of Product

United States

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